molecular formula C19H21N5O4 B2394142 N-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946234-44-2

N-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2394142
CAS No.: 946234-44-2
M. Wt: 383.408
InChI Key: ZFTORXULNKHFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at the N1 position. A propanamide linker connects the core to a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety. The tert-butyl group likely enhances metabolic stability by sterically hindering enzymatic degradation, while the propanamide linker may influence solubility and intermolecular interactions. The benzo[d][1,3]dioxol-5-yl group, a common pharmacophore, contributes to binding affinity in CNS-targeting compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-19(2,3)24-17-13(9-21-24)18(26)23(10-20-17)7-6-16(25)22-12-4-5-14-15(8-12)28-11-27-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTORXULNKHFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its antibacterial and antitumor properties, along with its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine scaffold. Its molecular formula is C20H25N3O6C_{20}H_{25}N_{3}O_{6}, with a molecular weight of approximately 375.42 g/mol. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit notable antibacterial properties. For instance, a series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles were synthesized and tested against various bacterial strains. The results showed high antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

These findings suggest that the compound's structure contributes significantly to its efficacy against bacterial pathogens .

Antitumor Activity

The antitumor potential of similar compounds has been evaluated against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Notably:

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

These results indicate that certain derivatives exhibit potent growth inhibition at low concentrations, highlighting their potential as anticancer agents .

The mechanisms underlying the biological activities of these compounds are still under investigation. However, studies suggest that the pyrazolo[3,4-d]pyrimidine scaffold may interact with various cellular targets involved in cancer cell proliferation and bacterial survival. For instance, compounds may inhibit specific enzymes or pathways critical for the growth and replication of these cells.

Case Studies

  • Antibacterial Evaluation : A study conducted by El-Behairy et al. synthesized multiple derivatives and tested their antibacterial activity using agar diffusion methods. The results indicated that specific compounds had MIC values significantly lower than standard antibiotics, suggesting a promising alternative for treating bacterial infections .
  • Antitumor Activity Assessment : Another research effort focused on evaluating the antitumor effects of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines against various cancer cell lines. The study found that some compounds demonstrated IC50 values below 5 μM, indicating strong potential for further development as therapeutic agents .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide. For instance:

  • Synthesis and Evaluation : A series of novel compounds derived from similar structures were evaluated against human cancer cell lines such as HeLa and A549. Some exhibited potent growth inhibition with IC50 values below 5 μM, indicating significant antitumor potential .
  • Mechanism of Action : The preliminary mechanisms suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Activity Against Pathogens : Similar derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria. Studies indicate that certain analogs possess strong antibacterial activity, making them candidates for further development as antimicrobial agents .

Other Therapeutic Applications

Beyond antitumor and antimicrobial effects, the compound's structural features suggest potential applications in other therapeutic areas:

  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially providing relief in conditions characterized by excessive inflammation .

Case Studies and Research Findings

StudyApplicationFindings
AntitumorCompounds showed IC50 values < 5 μM against HeLa and A549 cell lines.
AntimicrobialExhibited significant antibacterial activity against various pathogens.
Anti-inflammatorySuggested potential for reducing inflammation based on structural analysis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

Table 1: Key Structural Features of Analogous Pyrazolopyrimidine and Pyrimidine Derivatives
Compound Name Core Structure Key Substituents Synthesis Yield (%) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(tert-butyl), C3-propanamide-linked benzo[d][1,3]dioxol-5-yl Not reported Hypothesized enhanced metabolic stability and CNS activity
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound 1, ) Pyrazole 3-tert-butyl, 5-(benzo[d][1,3]dioxol-5-yl) Not reported Anticonvulsant activity; lacks propanamide linker, potentially reduced solubility
Compound 4 () Pyrazolopyrimidine 1-(tert-butyl), 3-(4-fluorophenyl), 5-amino 62% NMR-confirmed structure; fluorophenyl group may enhance lipophilicity
3d () Imidazo[1,2-a]pyrimido[4,5-d]pyrimidine Methoxy, methylpiperazine, acrylamide Not reported 97.8% HPLC purity; designed for kinase inhibition
LY231514 () Pyrazolo[3,4-d]pyrimidine Glutamic acid moiety Patent-protected Antifolate activity; polar glutamic acid enhances solubility

Hypothesized Pharmacological Differences

  • Target Compound vs. The tert-butyl group may reduce renal clearance compared to LY231514’s polar structure .
  • Target Compound vs. 3d () : While both contain pyrimidine cores, 3d’s methylpiperazine and acrylamide groups likely enhance kinase binding. The target’s benzo[d][1,3]dioxol-5-yl group may favor neurotransmitter receptor interactions .

Preparation Methods

Cyclization Strategies for Pyrazolo-Pyrimidinone Formation

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclization of 5-aminopyrazole-4-carboxamide derivatives with β-keto esters or aldehydes. For the target compound, the tert-butyl group at N1 is introduced early to ensure regioselectivity. A representative method involves:

  • Alkylation of 5-Aminopyrazole :
    Reaction of 5-aminopyrazole-4-carbonitrile with tert-butyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields 1-(tert-butyl)-5-aminopyrazole-4-carbonitrile (85% yield).
  • Cyclization with Ethyl Acetoacetate :
    Heating the alkylated pyrazole with ethyl acetoacetate in acetic acid at 110°C for 12 hours forms the pyrazolo[3,4-d]pyrimidin-4-one core via intramolecular cyclization (72% yield).

Key Data :

Step Reagents/Conditions Yield (%)
Alkylation K₂CO₃, DMF, 80°C, 6h 85
Cyclization AcOH, 110°C, 12h 72

Functionalization at Position 5

The 5-position of the pyrazolo-pyrimidinone is functionalized with a propanoyl group to enable subsequent amide coupling. This is achieved via:

  • Nucleophilic Displacement :
    Reaction of 5-chloro-pyrazolo[3,4-d]pyrimidin-4-one with propargylamine in tetrahydrofuran (THF) at 0°C, followed by hydrogenation over Pd/C to yield 3-aminopropyl-pyrazolo[3,4-d]pyrimidin-4-one .
  • Oxidation to Carboxylic Acid :
    Treatment with Jones reagent (CrO₃/H₂SO₄) converts the propanol intermediate to 3-carboxypropyl-pyrazolo[3,4-d]pyrimidin-4-one (68% yield).

Synthesis of Benzo[d]Dioxol-5-Amine

Nitration/Reduction Route

  • Nitration of Piperonal :
    Piperonal (benzo[d]dioxole-5-carbaldehyde) is nitrated with fuming HNO₃/H₂SO₄ at 0°C to yield 5-nitrobenzo[d]dioxole (89% yield).
  • Reduction to Amine :
    Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the nitro group to benzo[d]dioxol-5-amine (94% yield).

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 6.72 (d, J=8.2 Hz, 1H, ArH), 6.54 (dd, J=8.2, 2.1 Hz, 1H, ArH), 6.48 (d, J=2.1 Hz, 1H, ArH), 5.95 (s, 2H, OCH₂O).

Coupling Strategies for Propanamide Formation

Carbodiimide-Mediated Amidation

The carboxylic acid derivative of the pyrazolo-pyrimidinone is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Benzo[d]dioxol-5-amine is added dropwise, and the reaction is stirred at 25°C for 24 hours (yield: 78%).

Mixed Anhydride Method

An alternative employs isobutyl chloroformate to generate a mixed anhydride intermediate in THF. Subsequent reaction with the amine at -15°C improves regioselectivity (yield: 82%).

Comparative Data :

Method Reagents Solvent Yield (%)
EDCl/HOBt EDCl, HOBt, DCM DCM 78
Mixed Anhydride Isobutyl chloroformate THF 82

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions. Non-polar solvents (toluene) reduce yields due to poor solubility. Optimal results are achieved in THF or DCM.

Temperature and Catalysis

  • EDCl/HOBt Method : Room temperature (25°C) suffices for complete conversion.
  • TEMPO Oxidation : For intermediate alcohol oxidation, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with NaOCl/KBr at pH 8.5–9.5 minimizes racemization.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyrimidinone-H), 7.92 (d, J=8.1 Hz, 1H, ArH), 6.88–6.76 (m, 3H, ArH), 5.98 (s, 2H, OCH₂O), 3.62 (t, J=6.5 Hz, 2H, CH₂), 2.51 (t, J=6.5 Hz, 2H, CH₂), 1.44 (s, 9H, t-Bu).
  • HRMS (ESI+) : m/z calcd for C₂₀H₂₃N₅O₅ [M+H]⁺: 422.1724; found: 422.1726.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >98% purity at 254 nm.

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how do reaction parameters influence yield and purity?

The synthesis involves multi-step organic reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and coupling with substituted benzodioxole derivatives. Critical parameters include:

  • Temperature : Optimal cyclization occurs at 80–100°C in ethanol or dimethylformamide (DMF) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol improves crystallization .
  • Catalysts : Triethylamine or palladium complexes facilitate cross-coupling reactions . Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrazolo[3,4-d]pyrimidine core (e.g., tert-butyl singlet at δ 1.29 ppm, benzodioxole protons at δ 5.93 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., HRMS-ESI for [M+H]+ ion) .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Consistency across datasets is critical to validate purity and structural integrity .

Q. What are the primary structural features influencing this compound’s reactivity?

  • The pyrazolo[3,4-d]pyrimidine core enables hydrogen bonding with biological targets .
  • The tert-butyl group enhances steric hindrance, reducing undesired side reactions .
  • The benzodioxole moiety contributes to π-π stacking interactions in enzyme binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis?

Conflicting NMR peaks (e.g., overlapping signals) may arise from dynamic processes or impurities. Strategies include:

  • Variable-temperature NMR : Resolves conformational exchange broadening .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations .
  • Comparative analysis : Cross-reference with crystallographic data (e.g., monoclinic crystal system parameters) .

Q. What experimental designs are recommended for evaluating biological activity and mechanism of action?

  • Enzyme inhibition assays : Screen against kinases or oxidoreductases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled derivatives to track intracellular distribution .
  • Molecular docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina .
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and plasma protein binding .

Q. How can synthetic routes be optimized to improve scalability for preclinical studies?

  • Solvent recycling : Ethanol or DMF recovery reduces costs .
  • Flow chemistry : Enhances reproducibility for high-temperature steps .
  • Catalyst screening : Transition-metal-free conditions minimize toxicity . Example optimization table:
StepParameterOriginal YieldOptimized Yield
CyclizationSolvent: DMF → Ethanol58%84%
CouplingCatalyst: Pd(OAc)₂ → CuI63%76%

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity across similar analogs?

  • SAR studies : Compare substituent effects (e.g., benzodioxole vs. nitrobenzoyl groups) on IC₅₀ values .
  • Meta-analysis : Aggregate data from analogs like 5-(substituted phenyl)-pyrazolo[3,4-d]pyrimidines to identify trends . Example SAR table:
SubstituentTarget EnzymeIC₅₀ (nM)
BenzodioxoleCOX-212.3 ± 1.2
4-NitrobenzoylEGFR45.7 ± 3.8

Q. What computational tools are suitable for predicting metabolic pathways?

  • SwissADME : Predicts cytochrome P450 metabolism and bioavailability .
  • Meteor Nexus : Identifies potential glucuronidation or sulfation sites .
  • MD simulations : Evaluates stability of enzyme-ligand complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.